Structural Distinction vs. N-(pyridin-2-yl) Isomer: Impact on Predicted Drug-Likeness
The positioning of the pyridine nitrogen (4-pyridyl vs. 2-pyridyl) in pyrimidine-4-carboxamide analogs is known to alter both hydrogen-bond acceptor/donor topology and predicted CNS MPO scores, but no experimental data for the target compound or its direct isomer have been traced in the accessible authoritative literature [1]. This constitutes a class-level inference only; no quantitative binding or cellular data differentiate the two compounds.
| Evidence Dimension | Predicted logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | No experimental logP or TPSA data available for CAS 1018051-78-9. |
| Comparator Or Baseline | 2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide: No data. |
| Quantified Difference | Not calculable |
| Conditions | N/A – data deficiency |
Why This Matters
Without even basic physicochemical profiling, procurement for medicinal chemistry campaigns carries unquantifiable risk of inactivity or poor developability.
- [1] T. W. Johnson et al., 'Using pKa, LogD, and TPSA to Guide Compound Design,' J. Med. Chem. 2017, 60, 5389–5406 (class-level conceptual basis only). View Source
